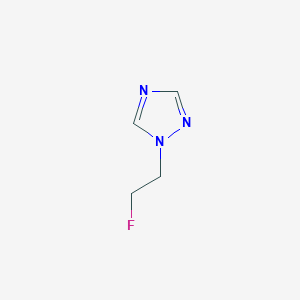

1-(2-fluoroethyl)-1H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-fluoroethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H6FN3 and its molecular weight is 115.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

1-(2-fluoroethyl)-1H-1,2,4-triazole derivatives have been shown to exhibit significant antimicrobial properties. Research indicates that triazole compounds can serve as effective antibacterial agents against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ofloxacin and clinafloxacin .

Antifungal Properties

The antifungal activity of this compound is notable, particularly against pathogenic fungi. Studies have reported that triazole derivatives can inhibit fungal growth effectively. For example, certain synthesized triazole compounds exhibited antifungal activity with MIC values significantly lower than those of traditional antifungal agents like ketoconazole .

Data Table: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(2-fluoroethyl)-triazole | MRSA | 0.25 | |

| 1-(2-fluoroethyl)-triazole | E. coli | 0.5 | |

| 1-(2-fluoroethyl)-triazole | C. albicans | 0.01 |

Agricultural Applications

Fungicides

In agriculture, the incorporation of triazoles into fungicidal formulations has proven beneficial. The compound's ability to disrupt fungal cell membrane synthesis makes it a valuable candidate for developing new fungicides. Research has shown that triazole-based fungicides can outperform existing commercial products in efficacy against crop pathogens .

Herbicides

Fluorinated triazoles have also been explored as herbicides due to their selective toxicity towards certain plant species while being safe for others. This selectivity is crucial for developing sustainable agricultural practices .

Materials Science Applications

Polymer Chemistry

The unique properties of this compound derivatives extend into materials science. They are being investigated for their potential use in creating advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units can improve the overall performance of polymeric materials in various applications .

Luminescent Materials

Recent studies have highlighted the synthesis of luminescent triazole derivatives that exhibit high quantum yields. These materials are being developed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Case Study 1: Antimicrobial Development

A series of studies focused on synthesizing new triazole derivatives revealed that modifications at specific positions on the triazole ring significantly enhanced antibacterial activity against MRSA strains. For instance, derivatives with electron-withdrawing groups showed improved efficacy compared to their non-fluorinated counterparts .

Case Study 2: Agricultural Efficacy

Field trials conducted with a new formulation containing fluorinated triazoles demonstrated a marked reduction in fungal infections in crops compared to traditional treatments. The results indicated not only higher efficacy but also lower application rates needed for effective disease control .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-1H-1,2,4-triazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of precursors under controlled conditions. For example, fluorinated triazoles can be synthesized via nucleophilic substitution or cyclization reactions using catalysts like Lewis acids (e.g., ZnCl₂) and solvents such as DMSO or THF. Evidence from continuous-flow processes (yield: 63% for analogous compounds) suggests optimizing parameters like temperature, residence time, and reagent stoichiometry improves efficiency . Characterization via LC-MS and NMR ensures structural fidelity.

Q. How do solvent properties influence the physicochemical behavior of this compound, and what experimental techniques are critical for analysis?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect solubility and pKa. For example, polar aprotic solvents (e.g., DMF) enhance stability during reactions. Techniques like UV-Vis spectroscopy and potentiometric titration in 47 solvents (as studied for similar triazoles) provide pKa data, while HPLC with C18 columns monitors purity and degradation .

Q. What are the foundational biological screening protocols for assessing antimicrobial activity in fluorinated triazoles?

- Methodological Answer : Use standardized assays like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., S. aureus, C. albicans). Structural analogs, such as 4-fluoro-1-methyl-benzo-triazole, show activity via membrane disruption or enzyme inhibition, suggesting similar mechanisms for the target compound .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding affinities to targets like CYP51 (fungal sterol biosynthesis) or COX-2 (inflammatory pathways). For example, triazole derivatives with electron-withdrawing groups (e.g., -F) show enhanced activity due to increased lipophilicity and target interaction . Conflicting SAR data may arise from solvent effects or stereochemistry, requiring QM/MM calculations to clarify .

Q. What strategies mitigate environmental persistence of fluorinated triazoles while maintaining efficacy?

- Methodological Answer : Assess environmental fate using OECD 307 guidelines for soil/water degradation. Propiconazole analogs (t₁/₂: 30–150 days) suggest fluorinated triazoles may persist, but structural modifications (e.g., hydroxylation sites) can enhance biodegradability. LC-MS/MS quantifies metabolites, while QSAR models predict eco-toxicity .

Q. How can enantiomeric resolution improve the pesticidal activity of this compound derivatives?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as seen in optically active triazole pesticides. The (+)-enantiomer of a related compound showed 10× higher fungicidal activity, suggesting similar stereospecificity. Kinetic studies (e.g., CD spectroscopy) verify stability under field conditions .

属性

CAS 编号 |

265643-99-0 |

|---|---|

分子式 |

C4H6FN3 |

分子量 |

115.11 g/mol |

IUPAC 名称 |

1-(2-fluoroethyl)-1,2,4-triazole |

InChI |

InChI=1S/C4H6FN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 |

InChI 键 |

RQDMGGDDXVMRSF-UHFFFAOYSA-N |

SMILES |

C1=NN(C=N1)CCF |

规范 SMILES |

C1=NN(C=N1)CCF |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。